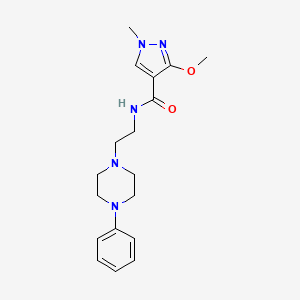
3-methoxy-1-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-methoxy-1-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methoxy-1-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazole-4-carboxamide, often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure includes a pyrazole ring, which is known for its potential in various therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O2 |
| Molecular Weight | 337.42 g/mol |
| CAS Number | 4366-55-6 |
| Density | 1.159 g/cm³ |
| Boiling Point | 498.2 °C at 760 mmHg |
| LogP | 3.535 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity : The compound demonstrated potent antiproliferative activity with an IC50 value of approximately 0.26 μM against MCF7 breast cancer cells, indicating strong efficacy in inhibiting cell growth .
- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of key metabolic enzymes involved in cancer progression. For instance, compounds with phenyl substitutions on the pyrazole ring have been associated with enhanced inhibition of acetylcholinesterase and carbonic anhydrase, which are relevant in neurodegenerative disorders and cancer .
Anti-inflammatory and Neuroprotective Effects
The compound also exhibits anti-inflammatory properties, which are crucial for mitigating chronic inflammation associated with various diseases:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.
- Neuroprotective Effects : The neuroprotective potential has been linked to the compound's ability to inhibit specific metabolic pathways that lead to neuronal degeneration. Research suggests that similar compounds can protect against oxidative stress and improve cognitive function in preclinical models .
Pharmacological Studies
Several pharmacological studies have evaluated the biological activity of pyrazole derivatives:
- A study by Bouabdallah et al. reported significant cytotoxic potential against Hep-2 and P815 cancer cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively for related compounds .
- Another study indicated that derivatives of pyrazole exhibited significant inhibition of Aurora-A kinase, which is critical for cell cycle regulation, further supporting their anticancer potential .
Case Study 1: MCF7 Cell Line
In a controlled laboratory setting, a series of pyrazole derivatives were synthesized and tested against the MCF7 breast cancer cell line. The results indicated that the compound exhibited a dose-dependent reduction in cell viability, with an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Neuroprotection in Animal Models
In vivo studies demonstrated that administration of pyrazole derivatives led to improved cognitive function in animal models subjected to neurotoxic agents. Behavioral tests indicated enhanced memory retention and reduced markers of oxidative stress .
Eigenschaften
IUPAC Name |
3-methoxy-1-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-21-14-16(18(20-21)25-2)17(24)19-8-9-22-10-12-23(13-11-22)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRAKJGEQWMQFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














